molecular formula C11H14O3 B3018111 3-Hydroxy-3-methyl-4-phenoxybutan-2-one CAS No. 13661-92-2

3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Cat. No. B3018111
CAS RN: 13661-92-2
M. Wt: 194.23
InChI Key: VXVKFKSOGKOLOU-UHFFFAOYSA-N
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Description

The compound of interest, 3-Hydroxy-3-methyl-4-phenoxybutan-2-one, is not directly studied in the provided papers. However, related compounds and their properties, synthesis, and analysis methods can offer insights into the understanding of similar compounds. For instance, the enzymatic cleavage of oligo(3-hydroxybutanoates) is investigated, which shares a structural motif with the compound . Additionally, the determination of the stereochemistry of a related amino acid component of bestatin via X-ray crystallography provides a methodological approach that could be relevant . The synthesis of various dimethylchromens using a related reagent, 3-hydroxy-3-methyl-1,1-dimethoxybutane, illustrates the potential synthetic pathways that might be applicable . Furthermore, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine using high-performance liquid chromatography with fluorescence detection shows an analytical technique that could be adapted . Lastly, the quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine provide information on the chemical and sensory characteristics of a structurally similar ester .

Synthesis Analysis

The synthesis of related compounds, such as dimethylchromens, using reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane, suggests that similar methods could be employed for the synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . The use of pyridine catalysis and the condensation with meta-dihydric phenols could be a starting point for developing a synthetic route for the compound of interest.

Molecular Structure Analysis

X-ray crystallography has been used to determine the stereochemistry of a new amino acid component of bestatin, which could also be applied to analyze the molecular structure of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . Understanding the stereochemistry is crucial for predicting the compound's reactivity and interactions with biological molecules.

Chemical Reactions Analysis

The enzymatic cleavage of oligo(3-hydroxybutanoates) by PHB depolymerase from Alcaligenes faecalis T1 indicates that the compound of interest may also undergo specific enzymatic reactions, depending on its stereochemistry and structural features . This could be relevant for its potential biodegradation or its role in biological systems.

Physical and Chemical Properties Analysis

The quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine provide insights into the physical and chemical properties of a structurally similar ester . The detection thresholds and sensory characteristics of the enantiomers could inform the expected properties of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one, such as its potential aroma or flavor contributions in food and beverage applications.

properties

IUPAC Name

3-hydroxy-3-methyl-4-phenoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)11(2,13)8-14-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVKFKSOGKOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(COC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methyl-4-phenoxybutan-2-one

CAS RN

13661-92-2
Record name 3-hydroxy-3-methyl-4-phenoxybutan-2-one
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